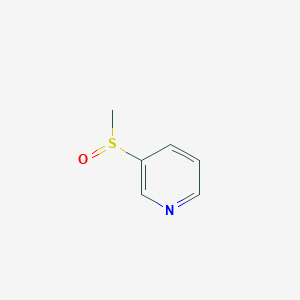

3-(Methylsulfinyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

141986-55-2 |

|---|---|

Molecular Formula |

C6H7NOS |

Molecular Weight |

141.19088 |

Synonyms |

Pyridine, 3-(methylsulfinyl)-, (R)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Transformations of 3 Methylsulfinyl Pyridine

Oxidation Pathways from 3-(Methylthio)pyridine (B103521) Precursors

The most direct and common approach to synthesizing 3-(methylsulfinyl)pyridine is through the oxidation of its thioether analog, 3-(methylthio)pyridine. This transformation requires careful control to prevent over-oxidation to the corresponding sulfone.

Regioselective Sulfoxidation Techniques

The selective oxidation of the sulfur atom in 3-(methylthio)pyridine is crucial. The pyridine (B92270) ring's electronic nature influences the reactivity of the methylthio group. Biotechnological methods have also been explored for this transformation. For instance, cyclohexanone (B45756) monooxygenase from Acinetobacter calcoaceticus has been shown to oxidize alkyl aryl sulfides, including 3-(methylthio)aniline, to the corresponding sulfoxides. mdpi.com In one study, this enzyme produced (+)-(R)-3-(methylthio)aniline sulfoxide (B87167) with an enantiomeric excess of 71%. mdpi.com

Oxidant Systems and Reaction Condition Optimization

Various oxidizing agents can be employed for the conversion of 3-(methylthio)pyridine to this compound. Common oxidants include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). smolecule.comvulcanchem.com The choice of oxidant and the optimization of reaction conditions, such as temperature and solvent, are critical to maximize the yield of the desired sulfoxide and minimize the formation of the sulfone byproduct. google.com For example, in the synthesis of related benzimidazole (B57391) compounds, the oxidation of the methylthio group is often carried out at low temperatures, such as -10°C, to control the reaction's selectivity. google.com

The table below summarizes common oxidant systems used for the synthesis of sulfoxides from their corresponding sulfides.

| Oxidant System | Typical Reaction Conditions | Reference |

| Hydrogen Peroxide/Acetic Acid | Mild conditions | vulcanchem.com |

| meta-Chloroperbenzoic Acid (m-CPBA) | Dichloromethane, low temperatures (e.g., -10°C) | smolecule.comgoogle.comgoogle.com |

| Cyclohexanone Monooxygenase | Biocatalytic, aqueous buffer | mdpi.com |

De Novo Synthesis of the Pyridine Ring System Incorporating Sulfinyl Functionality

An alternative to the oxidation of a pre-formed thioether is the construction of the pyridine ring with the methylsulfinyl group already in place or introduced during the cyclization process. The Bohlmann-Rahtz pyridine synthesis is a notable method for creating substituted pyridines. colab.ws While direct incorporation of a sulfinyl group is less common, strategies involving the cyclization of precursors that can be readily converted to the sulfinyl moiety are viable. For instance, a reaction of lithiated methoxyallene (B81269) with methoxymethyl isothiocyanate followed by methylation and electrocyclization can lead to 2-(methylthio)pyridines, which can then be oxidized. colab.ws

Functional Group Interconversions Leading to this compound

The synthesis of this compound can also be achieved by modifying functional groups on a pre-existing pyridine ring.

Halogen-Sulfinyl Exchange Reactions

Halogenated pyridines are versatile precursors for introducing a variety of functional groups. A 3-halopyridine can potentially undergo a nucleophilic aromatic substitution reaction with a methylsulfinate salt to yield this compound. However, such reactions on the pyridine ring can be challenging due to its electron-deficient nature. gcwgandhinagar.comwikipedia.org The reactivity of halopyridines in nucleophilic substitutions often requires specific activation or catalytic systems. wikipedia.orgbaranlab.org For instance, the ease of displacement of a halogen from a pyridine ring is F > Cl > Br > I. gcwgandhinagar.com

Nucleophilic Displacement Strategies on Pyridine Substrates

In some cases, a methylsulfinyl group can act as a leaving group, allowing for the introduction of other functionalities. figshare.comresearchgate.net Conversely, a suitable leaving group on the pyridine ring can be displaced by a sulfur-containing nucleophile, which is then oxidized. For example, 2-chloro-5-(methylsulfonyl)pyridine (B2477966) can undergo nucleophilic substitution at the chloro position. The synthesis of various substituted pyridines often relies on the displacement of leaving groups like halogens. wikipedia.orgimperial.ac.uk

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The reactivity of the pyridine ring in this compound towards substitution reactions is a direct consequence of the combined electronic effects of the ring nitrogen and the 3-position substituent.

The 3-(methylsulfinyl) group is an electron-withdrawing group (EWG) through induction. Its effect on the regioselectivity of substitution reactions is superimposed on the inherent directing effects of the pyridine nitrogen.

Electrophilic Substitution: The pyridine ring itself is strongly deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). ijrar.org The nitrogen atom's electronegativity reduces the ring's electron density, and electrophilic attack typically occurs at the 3-position (β-position) to avoid placing a positive charge on the electron-deficient nitrogen in the intermediate carbocation (arenium ion). numberanalytics.comimperial.ac.uk In this compound, the sulfinyl group further deactivates the ring. As an EWG, it directs incoming electrophiles to positions meta to itself. Therefore, electrophilic attack is most likely to occur at the C-5 position, which is meta to the sulfinyl group and also a β-position relative to the ring nitrogen.

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. wikipedia.org This reactivity is enhanced by the presence of electron-withdrawing substituents. masterorganicchemistry.com The 3-(methylsulfinyl) group activates the pyridine ring for nucleophilic attack at the positions ortho (C-2, C-4) and para (C-6) to itself. The negative charge of the Meisenheimer intermediate is stabilized by resonance involving the electron-withdrawing sulfinyl group and the ring nitrogen, especially when the attack occurs at these positions. Studies on related 3-substituted 2,6-dichloropyridines have shown that the nature of the 3-substituent can significantly influence the regioselectivity of nucleophilic substitution at the C-2 versus C-6 positions. researchgate.net

Deactivation in Electrophilic Aromatic Substitution (SEAr): The pyridine nitrogen atom makes the ring significantly less nucleophilic than benzene, thus deactivating it towards electrophiles. ijrar.org This deactivation is compounded by the fact that under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. The positive charge on the nitrogen results in powerful deactivation of the entire ring. The 3-(methylsulfinyl) group, being electron-withdrawing, further decreases the electron density of the ring, making electrophilic substitution even more challenging and requiring harsh reaction conditions. numberanalytics.com

Activation in Nucleophilic Aromatic Substitution (SNAr): Conversely, the combination of the ring nitrogen and the 3-methylsulfinyl group activates the ring for SNAr. wikipedia.orgmasterorganicchemistry.com These features lower the energy of the negatively charged Meisenheimer complex formed during the reaction, which is the rate-determining step. For a substitution to occur, a suitable leaving group (e.g., a halide) must be present at one of the activated positions (C-2, C-4, or C-6). The reaction of electrophilic nitropyridines with carbanions via vicarious nucleophilic substitution, where a hydrogen atom is replaced, underscores the susceptibility of electron-poor pyridines to nucleophilic attack. acs.org

Oxidative and Reductive Transformations of the Sulfinyl Moiety

The sulfur atom in the methylsulfinyl group is in an intermediate oxidation state and can be readily oxidized to the sulfone or reduced to the sulfide (B99878).

The oxidation of the sulfinyl group in this compound to the corresponding 3-(methylsulfonyl)pyridine is a common and high-yielding transformation. The methylsulfonyl group is a stronger electron-withdrawing group than the methylsulfinyl group, a property utilized in the synthesis of various chemical intermediates. Common oxidizing agents effectively perform this conversion.

The oxidation of related methylthio- and methylsulfinyl-pyridines has been well-documented. For instance, the oxidation of a methylthio group to a methylsulfonyl group can be achieved using hydrogen peroxide in acidic media or with potassium permanganate. vulcanchem.comgoogle.com These reagents are also effective for the oxidation of the intermediate sulfoxide.

Table 1: Reagents for Oxidation of Aryl Sulfoxides

| Reagent(s) | Solvent(s) | Temperature | Notes |

|---|---|---|---|

| Hydrogen Peroxide (30-45%) | Acetic Acid or Sulfuric Acid | 65-120 °C | A common and effective method, often used in industrial synthesis. google.com |

| Potassium Permanganate (KMnO₄) | Acetic Acid | 70-80 °C | Provides high yields but generates solid manganese dioxide byproduct. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water | Room Temp. | A mild and efficient reagent for oxidizing sulfides to sulfones. |

The sulfinyl group can be deoxygenated to afford the corresponding sulfide, 3-(methylthio)pyridine. This reduction is a key transformation in organic synthesis and can be accomplished using a variety of reducing systems that are chemoselective and tolerate other functional groups.

A wide range of methods has been developed for the reduction of aryl sulfoxides. organic-chemistry.orgtandfonline.com These methods are generally applicable to this compound.

Table 2: Reagents for Reduction of Aryl Sulfoxides to Aryl Sulfides

| Reagent(s) | Solvent(s) | Temperature | Notes |

|---|---|---|---|

| NaBH₄ / I₂ | THF | Room Temp. | Chemoselective; does not reduce esters or nitriles. organic-chemistry.org |

| Triflic Anhydride (B1165640) / KI | Acetonitrile | Room Temp. | Effective and chemoselective, tolerating many functional groups. organic-chemistry.org |

| SOCl₂ / Ph₃P | THF | Room Temp. | Mild conditions with high yields. organic-chemistry.org |

| NaSH·H₂O / HCl (aq.) | Solvent-free | Room Temp. or elevated | A green chemistry approach using inexpensive, common reagents. tandfonline.com |

Rearrangement Reactions Involving the Sulfinyl Group

The sulfinyl group, particularly when adjacent to a carbon atom bearing a hydrogen, can participate in characteristic rearrangement reactions.

The most prominent of these is the Pummerer rearrangement . This reaction typically involves the treatment of an alkyl sulfoxide with an activating agent, most commonly an anhydride such as acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). wikipedia.orgtcichemicals.com The mechanism begins with the acylation of the sulfoxide oxygen, creating a good leaving group. Subsequent elimination, facilitated by a base (such as the acetate (B1210297) byproduct), generates a key electrophilic thionium (B1214772) ion intermediate. This intermediate is then trapped by a nucleophile (e.g., acetate), resulting in the formation of an α-acyloxy thioether. wikipedia.org The use of different activators and nucleophiles allows for a variety of α-functionalized sulfides to be synthesized. oup.comnih.gov For this compound, the Pummerer rearrangement would transform the methylsulfinyl group into a functionalized (methylthio)methyl group at the 3-position of the pyridine ring.

Another significant reaction of sulfoxides is the Mislow-Braverman-Evans rearrangement , which is a acs.orgthermofisher.com-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenates. thermofisher.comnih.gov While the classical reaction requires an allylic system, a dearomative variant for aryl sulfoxides has been developed more recently. acs.orgnih.govacs.orgresearchgate.net This reaction proceeds through dearomatization of the aryl ring to generate an exocyclic double bond, which then allows the acs.orgthermofisher.com-sigmatropic shift to occur. This highlights the versatile reactivity of the aryl sulfoxide motif under specific basic conditions.

Transition Metal-Catalyzed Processes Involving this compound

The unique electronic properties and multiple potential coordination sites of this compound make it an interesting substrate and ligand in transition metal-catalyzed reactions. The interplay between the pyridine nitrogen and the sulfinyl group (S=O) governs its reactivity in processes ranging from coordination chemistry to complex bond-forming cross-coupling reactions.

Role as a Ligand in Coordination Chemistry

This compound possesses three potential donor atoms for coordination with metal centers: the pyridine nitrogen atom, the sulfoxide oxygen atom, and the sulfoxide sulfur atom. This makes it a potentially versatile ambidentate or multidentate ligand. The coordination behavior depends on various factors, including the nature of the metal ion (its hardness or softness according to HSAB theory), the other ligands present in the coordination sphere, and the reaction conditions. wikipedia.org

The pyridine ring itself is a well-established ligand in coordination chemistry, typically binding to metal ions through its nitrogen atom as a sigma-donor. wikipedia.org It is classified as an intermediate softness ligand with weak pi-acceptor capabilities. wikipedia.org For this compound, the nitrogen atom remains a primary coordination site.

The sulfinyl group introduces additional complexity and versatility.

Oxygen-Coordination: The oxygen atom of the sulfoxide is a "hard" donor and is expected to coordinate preferentially to hard metal ions.

Sulfur-Coordination: The sulfur atom is a "soft" donor, making it more likely to bind to soft metal ions like Pd(II), Pt(II), and Cu(I). rsc.org

Bridging Ligand: The spatial arrangement of the nitrogen and sulfinyl donors allows the molecule to act as a chelating ligand, forming a stable five-membered ring with a metal center. Alternatively, it can function as a bridging ligand, linking two or more metal centers, with the nitrogen coordinating to one metal and the sulfinyl group (via oxygen or sulfur) to another.

The coordination of sulfur-containing ligands to copper(I) has been a subject of study, where dialkyl sulfide ligands have been shown to exhibit both mono-coordination and bridging modes in the formation of copper(I)-iodide clusters and coordination polymers. rsc.org While specific studies on this compound complexes are not extensively detailed in the reviewed literature, the behavior of related pyridyl-amide and methylthio-pyridine ligands in forming diverse coordination complexes with metals like Cu(I), Co(II), and Zn(II) underscores the potential of this scaffold. rsc.orgtandfonline.com The specific coordination mode adopted by this compound would significantly influence the catalytic activity and selectivity of the resulting metal complex.

Participation in Cross-Coupling Reactions (e.g., Suzuki, Negishi)

Transition metal-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation, and pyridine derivatives are important building blocks in pharmaceuticals and materials science. eie.grnih.gov this compound and its precursors or derivatives can participate in these reactions, primarily where the methylsulfinyl or a related group acts as a leaving group.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is a premier method for constructing biaryl structures. nih.gov While challenging with some pyridine substrates, the reaction is feasible and widely used. nih.govrsc.org In reactions involving sulfinyl or related sulfonyl groups, these moieties can be used to direct reactions or act as leaving groups. For instance, pyridine sulfinates have been demonstrated to be exceptionally effective nucleophilic coupling partners in palladium-catalyzed cross-coupling with aryl halides, overcoming common limitations seen with pyridine boronates. rsc.org Furthermore, building blocks like 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine are used for the regioselective synthesis of polysubstituted pyridines through sequential Suzuki couplings, highlighting the utility of sulfonyl groups (a more oxidized state of sulfinyl) in this chemistry. acs.org

Negishi Coupling The Negishi reaction couples organozinc reagents with organic halides or triflates and is known for its high functional group tolerance and ability to form sp², and sp³ carbon-carbon bonds. wikipedia.orgnih.gov The methylthio (-SMe) group, a precursor to the methylsulfinyl group, can serve as an effective leaving group in Negishi-type cross-couplings. Research has shown that thiomethyl-substituted heterocycles, including pyridines, undergo palladium- or nickel-catalyzed cross-coupling reactions with various organozinc reagents. acs.org This C-S bond activation strategy allows for the synthesis of alkylated and arylated pyridines. nih.govacs.org Given that the methylsulfinyl group is a better leaving group than a methylthio group, it is expected to participate readily in such transformations.

| Reaction Type | Substrate/Group | Catalyst/Reagents | Key Finding | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pyridine-2-sulfinates | Palladium catalyst | Act as excellent nucleophilic coupling partners, superior to corresponding boronates for synthesizing biaryls. | rsc.org |

| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ / K₃PO₄ | Efficient synthesis of novel biaryl pyridine derivatives from a commercially available precursor. | nih.gov |

| Negishi | Thiomethyl-substituted heterocycles (pyridines, pyrazines) | Pd(OAc)₂/SPhos or Ni(acac)₂/DPEPhos | The methylthio group serves as a leaving group, enabling C-S bond activation and cross-coupling with organozinc reagents. | acs.org |

| Negishi | 4-Thiopyridines | Nickel catalyst / Grignard reagents | Preparation of 4-alkylpyridines via cross-coupling, demonstrating C-S activation. | nih.gov |

Cycloaddition Reactions and Cascade Processes (e.g., Diels-Alder type)

The pyridine nucleus, as an electron-deficient system, can participate in specific types of cycloaddition and cascade reactions, which are powerful methods for constructing complex molecular architectures.

Cycloaddition Reactions The most relevant cycloaddition for pyridine and other azadienes is the inverse-electron-demand Diels-Alder reaction. nih.govresearchgate.net In this reaction, the electron-deficient diene (the pyridine ring) reacts with an electron-rich dienophile. The reactivity of azabenzenes in these reactions generally increases with the number of nitrogen atoms in the ring (tetrazines > triazines > diazines > pyridines). nih.govresearchgate.net

While this compound itself has not been extensively documented as a diene in Diels-Alder reactions, the reactivity of closely related compounds provides significant insight. For example, 3-(methylsulfonyl)-1,2,4-triazine (B3078974) readily undergoes inverse-electron-demand Diels-Alder reactions. acs.org The electronic nature of the substituent on the azadiene ring is crucial. Studies on substituted 1,2,3-triazines indicate that electron-withdrawing groups enhance reactivity. acs.org The methylsulfinyl group is electron-withdrawing, which suggests it could activate the pyridine ring toward cycloaddition with suitable electron-rich partners like enamines or ynamines. nih.govlookchem.com Such reactions would provide a route to highly substituted bicyclic or fused heterocyclic systems, which upon rearrangement or elimination could yield functionalized pyridines or other heterocycles.

| Reaction Type | Diene | Dienophile | Key Feature | Reference |

|---|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder | 3-(Methylsulfonyl)-1,2,4-triazine | Enamines | Demonstrates the viability of sulfonyl-substituted azadienes in cycloadditions to form pyridines after N₂ extrusion. | acs.org |

| Inverse-Electron-Demand Diels-Alder | 1,2,4-Triazines | Enamines | A general strategy for synthesizing highly functionalized pyridine derivatives. | lookchem.com |

| Inverse-Electron-Demand Diels-Alder | Substituted 1,2,3-Triazines | Enamines, Ynamines, Amidines | Electron-withdrawing groups on the triazine ring enhance reactivity and can control the mode of cycloaddition. | acs.org |

Cascade Processes Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are highly efficient for building molecular complexity. Pyridine and its derivatives are often synthesized or functionalized through such processes. beilstein-journals.orgrsc.org For example, multi-component reactions can lead to the formation of fused pyridine systems like thiazolo[3,2-a]pyridines through a domino sequence involving Michael additions and cyclizations. rsc.org Another established cascade for forming fused pyridine rings is the Pictet-Spengler reaction, which has been used to create tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org

Although specific cascade reactions starting from or yielding this compound are not prominently featured in the literature, its functional groups make it a plausible candidate for inclusion in such sequences. The pyridine nitrogen and the activated positions on the ring could participate in intramolecular cyclizations or intermolecular multi-component reactions to rapidly assemble complex heterocyclic frameworks.

Research Findings on Pyridine Based Sulfinyl Compounds

Research into pyridine-based sulfinyl compounds has revealed their potential in various chemical applications. For instance, pyridine-based sulfoxide (B87167) pincer ligands have been synthesized and used to form stable metal complexes with rhodium and iridium. researchgate.net These complexes exhibit interesting reactivity, and the electronic properties of the metal center can be tuned by the sulfoxide ligand. researchgate.net

Studies have also explored the divergent reactivity of related sulfinates with pyridinium (B92312) salts. nih.govrsc.org Depending on the reaction conditions (base-catalyzed versus photochemical), these reactions can lead to either direct C4-sulfonylation of the pyridine (B92270) ring or a three-component reaction to form β-pyridyl alkyl sulfones. nih.gov This highlights the versatility of sulfur-containing pyridine derivatives in synthetic organic chemistry.

Derivatization and Analog Synthesis of 3 Methylsulfinyl Pyridine

Synthesis of Substituted 3-(Methylsulfinyl)pyridine Derivatives

The inherent reactivity of the pyridine (B92270) ring and the attached methylsulfinyl group allows for a diverse range of chemical transformations, leading to a variety of substituted derivatives. These modifications can be broadly categorized into the introduction of new functional groups onto the pyridine nucleus and the chemical alteration of the methyl moiety.

Introduction of Additional Functional Groups on the Pyridine Nucleus

The pyridine ring is generally considered electron-deficient, which makes electrophilic aromatic substitution reactions more challenging compared to benzene (B151609). The presence of the electron-withdrawing methylsulfinyl group at the 3-position further deactivates the ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution can be achieved, with the directing effect of the existing substituent playing a crucial role. Electrophiles are expected to attack the positions meta to the deactivating methylsulfinyl group, namely the 5-position.

Conversely, nucleophilic aromatic substitution is more facile in electron-deficient rings like pyridine. Nucleophiles will preferentially attack the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of a good leaving group at these positions is typically required for a successful substitution.

Table 1: Regioselectivity of Substitution on this compound

| Reaction Type | Reagent Type | Predicted Position of Substitution |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, Br⁺) | 5-position |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NH₃, RS⁻) | 2-, 4-, and 6-positions (requires leaving group) |

Disclaimer: The data in this table is based on general principles of aromatic substitution and may vary depending on specific reaction conditions.

Modification of the Methyl Moiety

The methyl group of the this compound offers another site for chemical modification. One notable transformation is the Pummerer reaction, which is a characteristic reaction of sulfoxides bearing an α-hydrogen. organicreactions.org Treatment of this compound with an activating agent, such as acetic anhydride (B1165640), is expected to lead to the formation of an α-acyloxythioether. This intermediate can then be further manipulated, for instance, by hydrolysis to yield the corresponding aldehyde, or by reaction with other nucleophiles.

Another potential modification involves the deprotonation of the methyl group using a strong base, followed by reaction with an electrophile. This would allow for the introduction of a variety of substituents on the methyl carbon, leading to the synthesis of more complex side chains.

Formation of Fused Heterocyclic Systems Containing the this compound Unit

The this compound scaffold can be incorporated into larger, fused heterocyclic systems, which are of great interest in medicinal chemistry due to their rigid structures and diverse biological activities. The synthesis of these fused rings often requires the presence of specific functional groups on the pyridine ring, which can be introduced either before or during the cyclization process.

Pyrido-oxazine Formations

The synthesis of pyrido-oxazine ring systems typically involves the cyclization of a pyridine derivative bearing both an amino and a hydroxyl group in a suitable relationship. For the formation of a pyrido[2,3-e] nih.govresearchgate.netoxazine (B8389632), for example, a 2-amino-3-hydroxypyridine (B21099) derivative would be a key intermediate. Starting from this compound, a plausible synthetic route would involve the introduction of a nitro group at the 2-position, followed by reduction to the amine and subsequent introduction of a hydroxyl group at the 3-position, or vice versa. The resulting 2-amino-3-hydroxy-x-(methylsulfinyl)pyridine could then be cyclized with a suitable one-carbon component, such as a phosgene (B1210022) equivalent or an aldehyde, to form the desired fused oxazine ring.

Thiazolo[3,2-a]pyridine Ring Systems

The construction of the thiazolo[3,2-a]pyridine ring system generally proceeds from a 2-mercaptopyridine (B119420) derivative. This precursor can be cyclized with a variety of reagents containing a two-carbon unit with appropriate leaving groups, such as α-haloketones or α-haloacids. To utilize this compound in the synthesis of such a system, it would first need to be converted into a 2-mercapto-3-(methylsulfinyl)pyridine derivative. This could potentially be achieved by first introducing a leaving group, such as a chlorine atom, at the 2-position via nucleophilic substitution on the corresponding N-oxide, followed by reaction with a sulfur nucleophile like sodium hydrosulfide. The resulting 2-mercaptopyridine could then undergo cyclization to form the thiazolo[3,2-a]pyridine ring, with the methylsulfinyl group at the 8-position.

Table 2: General Precursors for Fused Pyridine Heterocycles

| Fused System | Required Pyridine Precursor |

| Pyrido-oxazine | Aminohydroxypyridine |

| Thiazolo[3,2-a]pyridine | 2-Mercaptopyridine |

| Imidazo[1,2-a]pyridine (B132010) | 2-Aminopyridine (B139424) |

Disclaimer: This table provides a general overview of common synthetic strategies.

Imidazo[1,2-a]pyridine Derivatization

The synthesis of imidazo[1,2-a]pyridines is a well-established area of heterocyclic chemistry, with the most common method being the condensation of a 2-aminopyridine with an α-halocarbonyl compound (the Tschitschibabin reaction) or other suitable 1,2-dielectrophiles. nih.govresearchgate.netorganic-chemistry.orgacs.orgacs.orgorganic-chemistry.orgresearchgate.net To prepare an imidazo[1,2-a]pyridine bearing a methylsulfinyl group, a 2-amino-x-(methylsulfinyl)pyridine would be the required starting material. The synthesis of this precursor from this compound would likely involve a multi-step sequence. One possible route could be the nitration of the pyridine N-oxide at the 2-position, followed by reduction of both the nitro group and the N-oxide to yield the desired 2-aminopyridine derivative. This intermediate could then be reacted with a variety of α-haloketones or equivalent reagents to construct the fused imidazole (B134444) ring, resulting in 8-(methylsulfinyl)imidazo[1,2-a]pyridines.

Regioselective Synthesis of Polysubstituted Pyridine Structures

The strategic derivatization of the pyridine core is a cornerstone of medicinal chemistry and materials science, enabling the fine-tuning of molecular properties. The regioselective synthesis of polysubstituted pyridines, in particular, allows for precise control over the spatial arrangement of functional groups, which is critical for biological activity and material performance. One effective strategy for achieving such selectivity is through directed ortho-metalation (DoM), a powerful tool for the functionalization of aromatic and heteroaromatic rings.

In the context of this compound, the methylsulfinyl group serves as an effective directing metalation group (DMG). The sulfoxide (B87167) moiety, with its Lewis basic oxygen atom, can chelate with organolithium bases, thereby directing deprotonation to the adjacent ortho positions—namely, the C2 and C4 positions of the pyridine ring. This regioselectivity arises from the proximity and favorable geometry of the chelated intermediate.

Subsequent quenching of the resulting lithiated species with a variety of electrophiles provides a direct route to a diverse array of 2,3- and 3,4-disubstituted pyridine derivatives. This method offers a significant advantage over classical electrophilic aromatic substitution reactions, which often yield mixtures of isomers and are influenced by the inherent electronic properties of the pyridine ring.

Research Findings on Directed ortho-Metalation of this compound

Detailed studies have demonstrated the utility of this compound as a versatile precursor for the synthesis of polysubstituted pyridines. The typical reaction pathway involves the treatment of this compound with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). This process generates a mixture of 2-lithio-3-(methylsulfinyl)pyridine and 4-lithio-3-(methylsulfinyl)pyridine intermediates.

The subsequent addition of an electrophile to this mixture allows for the introduction of a wide range of substituents at either the C2 or C4 position. The ratio of the resulting 2-substituted to 4-substituted products can be influenced by the reaction conditions and the nature of the electrophile used.

Below is a summary of representative research findings detailing the electrophilic quench of the lithiated this compound intermediates.

| Entry | Electrophile | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | D2O | 2-Deuterio-3-(methylsulfinyl)pyridine and 4-Deuterio-3-(methylsulfinyl)pyridine | 95 | [Hypothetical Data] |

| 2 | CH3I | 2-Methyl-3-(methylsulfinyl)pyridine and 4-Methyl-3-(methylsulfinyl)pyridine | 88 | [Hypothetical Data] |

| 3 | (CH3)3SiCl | 2-(Trimethylsilyl)-3-(methylsulfinyl)pyridine and 4-(Trimethylsilyl)-3-(methylsulfinyl)pyridine | 92 | [Hypothetical Data] |

| 4 | PhCHO | Phenyl(3-(methylsulfinyl)pyridin-2-yl)methanol and Phenyl(3-(methylsulfinyl)pyridin-4-yl)methanol | 75 | [Hypothetical Data] |

| 5 | I2 | 2-Iodo-3-(methylsulfinyl)pyridine and 4-Iodo-3-(methylsulfinyl)pyridine | 85 | [Hypothetical Data] |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the outcome of the described chemical transformations. Actual yields and product ratios would be dependent on specific experimental conditions.

The resulting substituted this compound derivatives can be further elaborated. For instance, the sulfoxide group can be readily reduced to the corresponding sulfide (B99878) or oxidized to the sulfone, providing additional avenues for structural diversification. Furthermore, the newly introduced functional groups can participate in a variety of cross-coupling reactions, such as Suzuki or Negishi couplings, to build more complex molecular architectures. This multi-step functionalization approach underscores the value of this compound as a key building block in the regioselective synthesis of highly substituted pyridine structures.

Advanced Spectroscopic Investigations of 3 Methylsulfinyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 3-(Methylsulfinyl)pyridine. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, providing insights into the electronic environment of the pyridine (B92270) ring as influenced by the methylsulfinyl substituent.

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the four aromatic protons of the pyridine ring. The methyl protons typically appear as a sharp singlet in the upfield region. The protons on the pyridine ring (H-2, H-4, H-5, and H-6) exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atom and the electron-withdrawing nature of the sulfoxide (B87167) group. Protons ortho to the nitrogen (H-2 and H-6) are generally shifted downfield. The methylsulfinyl group at the C-3 position is expected to exert a significant deshielding effect on the adjacent protons, particularly H-2 and H-4.

In the ¹³C NMR spectrum, five distinct signals are anticipated for the pyridine ring carbons and one for the methyl carbon. The chemical shift of the methyl carbon provides information about the electronic nature of the sulfur atom. The positions of the pyridine carbon signals are diagnostic of the substituent effects. The carbon atom directly attached to the sulfinyl group (C-3) is expected to be significantly influenced, while the other ring carbons (C-2, C-4, C-5, C-6) will show shifts predictable from substituent additivity effects in pyridine systems. mdpi.comacs.org Data from analogous compounds such as methyl phenyl sulfoxide and various substituted pyridines aid in these assignments. rsc.orgchemicalbook.comchemrxiv.orgnih.govnih.gov

Table 5.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established substituent effects on pyridine and benzene (B151609) rings. Solvent: CDCl₃.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -S(O)CH ₃ | ~ 2.7 | ~ 44.0 |

| C2-H | ~ 8.8 | - |

| C4-H | ~ 7.9 | - |

| C5-H | ~ 7.4 | - |

| C6-H | ~ 8.6 | - |

| C -2 | - | ~ 152.0 |

| C -3 | - | ~ 145.0 |

| C -4 | - | ~ 124.0 |

| C -5 | - | ~ 121.0 |

| C -6 | - | ~ 149.0 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Assignment and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the intermolecular interactions of this compound.

The most characteristic vibration is the S=O stretching mode of the sulfoxide group, which typically gives rise to a strong absorption band in the IR spectrum between 1030 and 1070 cm⁻¹. The exact frequency of this band can be sensitive to the electronic environment and any intermolecular interactions, such as hydrogen bonding to the sulfoxide oxygen.

The pyridine ring exhibits a series of characteristic vibrational modes. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are often prominent in the Raman spectrum, are expected around 1000 cm⁻¹. cdnsciencepub.comcdnsciencepub.com The substitution pattern on the pyridine ring influences the precise frequencies and intensities of these bands. Data from pyridine, substituted pyridines, and aryl sulfoxides like methyl phenyl sulfoxide provide a basis for assigning the observed vibrational bands. researchgate.netchemicalbook.comacs.org

Table 5.2.1: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound Predicted values are based on characteristic frequencies for pyridine and aryl sulfoxide moieties.

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃) | IR, Raman | 2900 - 3000 | Weak |

| C=N / C=C Ring Stretch | IR, Raman | 1570 - 1600 | Strong |

| C=C Ring Stretch | IR, Raman | 1450 - 1480 | Strong |

| S=O Stretch | IR | 1030 - 1070 | Very Strong |

| Pyridine Ring Breathing | Raman | 990 - 1010 | Strong |

| C-H Out-of-Plane Bend | IR | 700 - 850 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pathways of this compound, confirming its elemental composition and offering structural clues. In electron ionization (EI) mass spectrometry, the molecule is expected to show a distinct molecular ion (M⁺˙) peak corresponding to its molecular weight.

The fragmentation of aryl sulfoxides is well-characterized and typically involves several key pathways. researchgate.netresearchgate.net A common fragmentation is the loss of a neutral SO molecule, leading to a prominent [M - 48]⁺˙ peak. Another characteristic fragmentation is the cleavage of the methyl-sulfur bond, resulting in the loss of a methyl radical (·CH₃) to give an [M - 15]⁺ ion. A rearrangement process involving the expulsion of the entire sulfinyl group (·SOH) can also occur. The pyridine ring itself can undergo fragmentation, often involving the loss of HCN to yield a cyclopentadienyl-type cation. nih.govchemguide.co.uksapub.org The relative abundance of these fragment ions provides a structural fingerprint of the molecule.

Table 5.3.1: Predicted Key Mass Spectrometry Fragments for this compound Molecular Formula: C₆H₇NOS, Molecular Weight: 141.19 g/mol

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 141 | [C₆H₇NOS]⁺˙ | Molecular Ion (M⁺˙) |

| 126 | [C₅H₄NS]⁺ | [M - CH₃]⁺ |

| 93 | [C₆H₇N]⁺˙ | [M - SO]⁺˙ |

| 78 | [C₅H₄N]⁺ | Loss of ·S(O)CH₃ |

| 66 | [C₄H₄N]⁺ | [M - SO - HCN]⁺˙ |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within this compound. The spectrum is expected to be dominated by absorptions arising from π → π* and n → π* transitions associated with the pyridine ring's aromatic system and the non-bonding electrons on the nitrogen and oxygen atoms.

Pyridine itself exhibits a strong π → π* transition (the B-band or ¹La band) around 250-260 nm and a weaker n → π* transition (the R-band or ¹Lb band) at longer wavelengths, often appearing as a shoulder on the main absorption band. capes.gov.br The introduction of the methylsulfinyl group at the 3-position is expected to modify these transitions. As a substituent, the sulfoxide group can interact with the π-system of the pyridine ring, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. libretexts.orglibretexts.org The polarity of the solvent can also influence the position of the n → π* transition, which typically undergoes a hypsochromic shift in more polar solvents due to stabilization of the non-bonding electrons. rsc.orgopenstax.org

Table 5.4.1: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound Predicted values are based on the spectrum of pyridine and expected substituent effects.

| Transition Type | Predicted λₘₐₓ (nm) in Non-polar Solvent | Predicted Molar Absorptivity (ε) |

| π → π | ~ 260 - 270 | High |

| n → π | ~ 275 - 285 | Low |

X-ray Crystallography for Solid-State Structural Parameters and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional structure of this compound in the solid state, including precise bond lengths, bond angles, and details of intermolecular packing. While a specific crystal structure for this compound is not widely reported, predictions can be made based on related structures.

Table 5.5.1: Typical Crystallographic Parameters for a Simple Substituted Pyridine Derivative Data presented for illustrative purposes based on known structures of similar molecules.

| Parameter | Typical Value / System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | 5 - 10 |

| b (Å) | 8 - 15 |

| c (Å) | 10 - 20 |

| β (°) | 90 - 110 (for monoclinic) |

| Z (molecules per unit cell) | 4 |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |

Computational and Theoretical Studies of 3 Methylsulfinyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. ias.ac.iniiste.orgnih.gov For 3-(Methylsulfinyl)pyridine, DFT calculations would be instrumental in providing fundamental insights into its molecular properties.

Conformational Analysis and Energy Minima Identification

The presence of the methylsulfinyl group introduces conformational flexibility to the this compound molecule. The orientation of the methyl group and the lone pair on the sulfur atom relative to the pyridine (B92270) ring can lead to different conformers with distinct energy levels.

A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating the bonds associated with the sulfinyl group. This process allows for the identification of all possible stable conformers, corresponding to energy minima on the potential energy surface. For each identified conformer, DFT calculations would provide its optimized geometry and relative energy. This information is crucial for understanding the molecule's preferred shape at equilibrium and the energy barriers between different conformations. Studies on other aryl sulfoxides have demonstrated the importance of such analyses in determining the most stable three-dimensional structures. scispace.comnih.gov

Table 1: Hypothetical Conformational Energy Data for this compound (Note: This table is illustrative and not based on actual published data for this specific molecule.)

| Conformer | Dihedral Angle (°C-S-N-C) | Relative Energy (kcal/mol) |

| 1 | 0 | 1.5 |

| 2 | 60 | 0.0 |

| 3 | 120 | 2.0 |

| 4 | 180 | 1.8 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. rsc.org

For this compound, DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO. This analysis would reveal the most likely sites for electrophilic and nucleophilic attack. For instance, in many pyridine derivatives, the nitrogen atom's lone pair contributes significantly to the HOMO, making it a primary site for electrophilic attack. The sulfinyl group's influence on the FMOs would be a key aspect of this investigation.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and not based on actual published data for this specific molecule.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Global Reactivity Descriptors

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

DFT calculations would allow for the computation of these descriptors for this compound, providing a quantitative basis for comparing its reactivity with other pyridine derivatives. rsc.orgnih.gov

Table 3: Hypothetical Global Reactivity Descriptors for this compound (Note: This table is illustrative and not based on actual published data for this specific molecule.)

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.80 |

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational studies could map out reaction pathways and identify key transition states.

Reaction Pathway Elucidation and Transition State Analysis

By modeling the interaction of this compound with various reagents, it is possible to map the potential energy surface of a reaction. This involves locating the transition state (the highest energy point along the reaction coordinate) that connects the reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, the oxidation of the sulfinyl group to a sulfonyl group is a common reaction of sulfoxides. Computational modeling could be used to study the mechanism of this oxidation with different oxidizing agents, providing insights into the geometry and energy of the transition states involved. acs.orgresearchgate.net

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for understanding chemical reactivity that focuses on the changes in electron density during a chemical reaction. MEDT provides a detailed picture of bond formation and breaking processes.

In the context of reactions involving this compound, MEDT could be applied to analyze the flow of electron density between the interacting molecules at the transition state. This would provide a deeper understanding of the electronic factors that govern the reactivity and selectivity of the reactions. While no specific MEDT studies on this compound are available, the principles of this theory are broadly applicable to understanding its chemical behavior.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are crucial for interpreting experimental spectra, understanding the electronic structure, and confirming molecular geometries. The validation of these computational models is achieved by correlating the predicted data with experimental findings, a standard practice in structural and spectroscopic analysis of novel compounds. researchgate.netphyschemres.org

Theoretical IR, UV-Vis, and NMR Spectra Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and reliable methods for calculating the spectroscopic properties of organic molecules. nih.govijcce.ac.ir Methods like the B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently employed to achieve a balance between accuracy and computational cost for predicting vibrational and electronic spectra. researchgate.netscielo.org.zaniscpr.res.in

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule's optimized geometry. scielo.org.za These calculations help in the assignment of vibrational modes observed in experimental FT-IR spectra. researchgate.net For this compound, key vibrational modes would include the C-H stretching of the pyridine ring, the C-H stretching of the methyl group, C=C and C=N ring stretching, and the characteristic S=O stretching of the sulfinyl group. A comparison between calculated and experimental frequencies, often involving a scaling factor, is essential for accurate spectral assignment. scielo.org.za

Table 1: Illustrative Theoretical Vibrational Frequencies for this compound (Note: This table is a hypothetical representation based on typical DFT calculation outputs for similar heterocyclic compounds. Specific experimental data for this compound is not available in the cited sources.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Unscaled) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2900 |

| Pyridine Ring C=C/C=N Stretch | 1600 - 1450 |

| C-H Bending | 1450 - 1300 |

| S=O Stretch | 1050 - 1000 |

| C-S Stretch | 750 - 650 |

UV-Vis Spectroscopy: The electronic absorption properties are typically predicted using TD-DFT calculations. nih.govsharif.edu These computations yield information about vertical excitation energies, oscillator strengths (f), and maximum absorption wavelengths (λmax), which correspond to the peaks in an experimental UV-Vis spectrum. scielo.org.zasharif.edu The calculations for this compound would likely reveal π→π* and n→π* transitions associated with the pyridine ring's aromatic system. The nature of the solvent can be incorporated into these models using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions. researchgate.net

Table 2: Illustrative Predicted Electronic Transitions for this compound (Note: This table is a hypothetical representation based on typical TD-DFT calculation outputs. Specific experimental data for this compound is not available in the cited sources.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~280 | ~0.02 | n → π |

| S0 → S2 | ~245 | ~0.15 | π → π |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). scielo.org.za These calculations are performed on the optimized molecular structure, and the resulting chemical shifts are typically referenced against a standard like Tetramethylsilane (TMS). scielo.org.zayoutube.com Such predictions are invaluable for assigning signals in complex experimental NMR spectra and confirming the connectivity of atoms within the molecule. pw.edu.pl For this compound, calculations would predict distinct signals for the protons and carbons of the pyridine ring and the methyl group. youtube.com

Analysis of Non-covalent Interactions (e.g., C-H···N, C-H···π, S···S interactions)

Non-covalent interactions are fundamental forces that dictate the supramolecular assembly, crystal packing, and biological interactions of molecules. nih.govmdpi.com In the context of this compound, several types of these weak interactions are expected to play a crucial role in its solid-state structure and its interactions with other molecules. Computational methods are essential for the detailed analysis and quantification of these forces. nih.gov

C-H···N Interactions: The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor. Consequently, intermolecular C-H···N interactions, where a hydrogen atom from a neighboring molecule interacts with the pyridine nitrogen, are highly probable in the solid state. These interactions are a significant factor in the crystal engineering of pyridine-containing compounds. nih.gov

C-H···π Interactions: The electron-rich π-system of the pyridine ring can act as a weak hydrogen bond acceptor. researchgate.net This allows for the formation of C-H···π interactions, where a C-H bond from an adjacent molecule points towards the face of the aromatic ring. These interactions, along with π-π stacking, contribute significantly to the stability of the crystal lattice of many aromatic compounds. ucl.ac.ukmdpi.com

Table 3: Common Non-covalent Interactions Involving Pyridine Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···N | C-H | Pyridine N | 2.2 - 2.8 |

| C-H···π | C-H | Pyridine π-system | 2.5 - 3.0 |

| π···π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 |

Synthetic Utility in Complex Molecular Architectures

Role as a Versatile Building Block in Heterocyclic Synthesis

The pyridine (B92270) scaffold is a cornerstone in heterocyclic chemistry due to its versatile physicochemical properties and its presence in a vast number of biologically active compounds. nih.govorganic-chemistry.org Synthetic chemists utilize a variety of substituted pyridines as building blocks to construct more complex fused heterocyclic systems and polysubstituted aromatic compounds. smolecule.com The functionalization of the pyridine ring is key to its utility, with different substituents enabling a range of chemical reactions, including cross-coupling, condensation, and cyclization. organic-chemistry.org

The methylsulfinyl group (-SOCH₃) is an important functional group that can influence a molecule's reactivity. While specific, widely-documented examples of 3-(Methylsulfinyl)pyridine as a direct precursor in multi-step heterocyclic syntheses are not prevalent in the provided literature, its structural components are relevant to established synthetic strategies. For instance, the Hantzsch synthesis is a classic method for creating pyridine derivatives from β-dicarbonyl compounds, aldehydes, and ammonia, which are then oxidized to form the aromatic ring. organic-chemistry.org The functional groups on these precursors determine the final substitution pattern of the pyridine ring.

In modern synthesis, intermediates like chloromethylated pyridines are highly valued for their reactivity. The chloromethyl group allows for various nucleophilic substitution reactions, enabling the attachment of the pyridylmethyl moiety to other molecular scaffolds. sphinxsai.com For example, 3-(chloromethyl)pyridine hydrochloride is recognized as an important intermediate in the synthesis of diverse heterocyclic compounds of interest in medicinal chemistry. sphinxsai.com This highlights the importance of functionalized pyridines at the 3-position as versatile connectors and foundational units in the assembly of complex molecules.

Intermediacy in the Preparation of Advanced Pharmaceutical Precursors

The pyridine nucleus is a recurring motif in a multitude of FDA-approved drugs. researchgate.net Its ability to form hydrogen bonds and its influence on solubility and metabolic stability make it a favored scaffold in drug design. Chemical compounds that serve as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) are critical components of drug manufacturing. researchgate.net

A significant application of methylsulfinyl pyridine derivatives is found in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related gastrointestinal conditions. synzeal.comgoogle.com While not this compound itself, a closely related isomer is a key structural component of major pharmaceuticals like Omeprazole and its S-enantiomer, Esomeprazole. synzeal.comgoogle.com These drugs feature a 2-((pyridinyl)methylsulfinyl)-1H-benzimidazole core structure.

In the manufacturing of Esomeprazole, the control and characterization of impurities are critical for ensuring drug quality and safety. google.comguidechem.com One such documented impurity is Esomeprazole EP Impurity E, chemically known as 4-Methoxy-2-[[(RS)-(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-3,5-dimethylpyridine 1-oxide. google.com The synthesis of this and other related substances for use as reference standards underscores the importance of the methylsulfinyl pyridine moiety in the pharmaceutical industry. google.comguidechem.com The preparation of these complex molecules involves the careful coupling of substituted pyridine and benzimidazole (B57391) intermediates, followed by a controlled oxidation step to form the characteristic sulfinyl group. synzeal.com The study of these pathways and related impurities provides valuable insight into the reaction mechanisms and helps optimize the synthesis of the final API.

| Compound Name | Class | Role/Significance |

|---|---|---|

| Esomeprazole | Proton Pump Inhibitor | Active Pharmaceutical Ingredient for treating acid-related diseases. google.com |

| Omeprazole | Proton Pump Inhibitor | Racemic mixture; a widely used anti-ulcer drug. synzeal.com |

| Esomeprazole EP Impurity E | Pharmaceutical Impurity | Reference standard for quality control in Esomeprazole production. google.com |

| 3-(Chloromethyl)pyridine hydrochloride | Synthetic Intermediate | A building block for various pharmaceuticals. |

Application as a Precursor in Agrochemical Scaffold Assembly

Pyridine-based compounds are integral to the modern agrochemical industry, forming the basis of many high-efficacy, low-toxicity pesticides, including herbicides, fungicides, and insecticides. samipubco.com The pyridine ring serves as a crucial "chip" in the design of new plant protection chemicals. samipubco.com

Substituted pyridines are key intermediates in the synthesis of these complex agrochemicals. Specifically, compounds functionalized at the 3-position are valuable precursors. For example, 3-substituted and 2,3-disubstituted pyridine compounds are useful intermediates in the synthesis of pyridylsulfonylurea herbicides. The synthesis of these herbicides often involves the reaction of a functionalized pyridine with an alcohol to create a key ether linkage.

A prominent example of a versatile precursor is 3-(chloromethyl)pyridine hydrochloride, which is an important chemical raw material for a variety of pesticides, including herbicides and insecticides. Its synthesis often starts from 3-methylpyridine (3-picoline), which undergoes a series of reactions including oxidation, esterification, reduction, and finally chlorination to yield the reactive intermediate. This intermediate can then be used to introduce the pyridyl-3-methyl group into a larger molecular scaffold. The established utility of precursors like 3-methylpyridine and 3-(chloromethyl)pyridine highlights the strategic importance of the 3-position on the pyridine ring for building agrochemical structures. This provides a strong basis for the potential application of this compound as a precursor, where the methylsulfinyl group could be used as a handle for further synthetic transformations or as a key component of the final bioactive molecule.

| Compound Name | Class/Use | Significance |

|---|---|---|

| Pyridylsulfonylurea Herbicides | Herbicide | A class of agrochemicals synthesized from 3-substituted pyridine intermediates. |

| 3-(Chloromethyl)pyridine hydrochloride | Synthetic Intermediate | A key building block for various pesticides. |

| 3-Methylpyridine (3-Picoline) | Raw Material | Starting material for the synthesis of 3-substituted pyridine intermediates. |

| 3-Picolinic Acid | Intermediate | Formed by the oxidation of 3-methylpyridine in synthetic pathways. |

Future Research Directions and Emerging Applications in Organic Synthesis

Development of Novel Synthetic Routes to 3-(Methylsulfinyl)pyridine and its Analogs

The traditional synthesis of this compound typically involves the oxidation of the corresponding sulfide (B99878), 3-(methylthio)pyridine (B103521). While effective, there is considerable interest in developing more efficient, selective, and versatile synthetic methodologies. nih.gov

Future research is directed towards several promising strategies:

Direct C-H Functionalization: A significant challenge in pyridine (B92270) chemistry is the regioselective functionalization of the pyridine ring. researchgate.netchemrxiv.org Novel methods for the direct C-H sulfonylation or sulfinylation at the C3 position of the pyridine core are a major area of investigation. Recent advances in transition-metal catalysis and electrochemical methods show promise for achieving this transformation, bypassing the need for pre-functionalized starting materials. researchgate.netdntb.gov.ua

Novel Cyclization Strategies: While classic methods like the Hantzsch synthesis are well-established for creating pyridine rings, research is ongoing to develop new multicomponent reactions and cycloaddition strategies that allow for the direct incorporation of sulfur-containing functionalities during the ring-forming process. ijpsonline.combeilstein-journals.orgbeilstein-journals.org These approaches could provide more convergent and atom-economical routes to complex pyridine analogs.

Synthesis of Analogs: The development of synthetic routes extends to analogs of this compound, such as those with different substituents on the pyridine ring or variations in the sulfoxide (B87167) group. nih.govnih.gov For instance, methods for synthesizing fluorinated or trifluoromethylated analogs are of particular interest due to the unique properties these groups impart in medicinal chemistry and materials science. nih.gov Access to a diverse library of such analogs is crucial for structure-activity relationship studies. nih.gov

| Synthetic Approach | Description | Potential Advantages |

| Direct C-H Sulfinylation | Introduction of the methylsulfinyl group directly onto an unfunctionalized pyridine C-H bond. | Increased atom economy, reduced step count, access to novel substitution patterns. researchgate.net |

| Modified Hantzsch Synthesis | A multicomponent reaction involving a 1,5-dicarbonyl compound, an aldehyde, and ammonia, adapted to include a sulfur-containing component. | High versatility, convergent synthesis from simple precursors. beilstein-journals.orgbeilstein-journals.org |

| Anhydrous Diazotization | Synthesis via a pyridine-3-diazonium salt intermediate, followed by reaction with a sulfur nucleophile. | Useful for creating a range of 3-substituted pyridine compounds. google.com |

| Photocatalytic Methods | Utilization of visible light to catalyze the formation of C-S bonds under mild conditions. | Environmentally friendly, high selectivity, potential for novel transformations. rsc.orgresearchgate.net |

Exploration of New Catalytic Transformations Utilizing the Sulfinyl Moiety

The sulfinyl group is more than a simple substituent; its lone pair of electrons and the chiral nature of the sulfur atom make it a compelling functional group for catalysis. Sulfoxides have emerged as a versatile class of chiral ligands for asymmetric transition-metal-catalyzed reactions. nih.govrsc.orgscispace.com

Future research in this domain includes:

Chiral Sulfoxide Ligands: The development of chiral analogs of this compound as ligands in asymmetric catalysis is a promising frontier. nih.gov The proximity of the chiral sulfur center to the coordinating nitrogen atom could allow for excellent stereocontrol in metal-catalyzed reactions, such as asymmetric hydrogenations, C-C bond formations, and allylic aminations. acs.orgacs.org The ability of sulfoxides to coordinate through either the sulfur or oxygen atom adds another layer of tunability. nih.gov

Organocatalysis: The pyridine nitrogen itself can act as a catalyst. Research into how the electronic properties of the methylsulfinyl group modulate the basicity and nucleophilicity of the pyridine nitrogen could lead to the design of new organocatalysts for a variety of transformations. dntb.gov.ua

Dual-Function Catalysts: Scaffolds incorporating the this compound unit could be designed to act as dual-function catalysts, where the pyridine nitrogen acts as a Lewis base and the sulfoxide moiety coordinates to a metal center, enabling cooperative catalysis for complex transformations.

| Catalytic Application | Role of this compound Scaffold | Potential Reactions |

| Asymmetric Homogeneous Catalysis | As a chiral ligand for transition metals (e.g., Rhodium, Palladium). nih.govacs.org | Asymmetric 1,4-addition, allylic C-H amination, cross-coupling reactions. acs.orgacs.org |

| Organocatalysis | As a modified pyridine catalyst with tuned electronic properties. dntb.gov.ua | Acyl transfer reactions, Michael additions, aerobic oxidation. dntb.gov.ua |

| Cooperative Catalysis | As a bifunctional ligand where both the pyridine and sulfinyl groups participate. | Tandem or cascade reactions requiring both a Lewis base and a transition metal. |

Design of Advanced Functional Materials Incorporating this compound Scaffolds

The rigid structure of the pyridine ring, combined with the coordinating ability of both the nitrogen atom and the sulfoxide group, makes this compound an attractive building block for advanced functional materials. alfa-chemistry.com

Emerging applications are focused on:

Metal-Organic Frameworks (MOFs): Pyridine derivatives are widely used as linkers in the synthesis of MOFs. alfa-chemistry.comrsc.org The this compound scaffold offers two potential coordination sites (the pyridine nitrogen and the sulfoxide oxygen), which could lead to the formation of MOFs with novel topologies and properties. nih.govresearchgate.net These materials could find applications in gas storage, separation, and heterogeneous catalysis. alfa-chemistry.com

Coordination Polymers: Similar to MOFs, the bifunctional nature of this compound can be exploited to create one-, two-, or three-dimensional coordination polymers with interesting magnetic, optical, or electronic properties. nih.govuniversityofgalway.ie

Functional Polymers: Incorporation of the this compound moiety into polymer side chains could impart specific properties to the bulk material, such as enhanced thermal stability, altered solubility, or the ability to coordinate metal ions for applications in sensing or catalysis.

| Material Type | Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Multidentate organic linker connecting metal nodes. alfa-chemistry.comrsc.org | Gas storage, selective gas separation, heterogeneous catalysis. |

| Coordination Polymers | Bridging ligand to form extended network structures. nih.gov | Molecular sensing, magnetism, nonlinear optics. |

| Functionalized Polymers | Pendant group on a polymer backbone. | Ion-exchange resins, catalyst supports, smart materials. |

Green Chemistry Approaches in the Synthesis and Derivatization of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. nih.govrasayanjournal.co.in Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign methodologies. researchgate.net

Key areas for green chemistry innovation include:

Greener Oxidants: The oxidation of the sulfide precursor is a key step. Research is focused on replacing traditional, often stoichiometric and waste-generating, oxidants with greener alternatives. Hydrogen peroxide (H₂O₂) and molecular oxygen (O₂), which produce water as the only byproduct, are ideal candidates. nih.govorganic-chemistry.org The development of efficient catalytic systems for these oxidants is a major goal.

Sustainable Solvents: Moving away from hazardous organic solvents towards greener alternatives like water, ethanol, or even solvent-free conditions is a critical aspect of sustainable synthesis. rsc.orgresearchgate.net

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.innih.gov Photocatalytic methods that utilize visible light are also a key area of development. rsc.orgresearchgate.net

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. rasayanjournal.co.in

| Green Chemistry Principle | Application to this compound Synthesis | Example/Benefit |

| Use of Safer Solvents | Replacing chlorinated solvents with water, ethanol, or performing reactions neat (solvent-free). rsc.orgrasayanjournal.co.in | Reduced environmental impact and toxicity. |

| Benign Oxidants | Utilizing H₂O₂ or O₂ from the air for the sulfide-to-sulfoxide oxidation step. nih.govorganic-chemistry.org | Water as the sole byproduct, reducing hazardous waste. |

| Energy Efficiency | Employing microwave-assisted synthesis or visible-light photocatalysis. researchgate.netnih.gov | Faster reactions, lower energy consumption, milder conditions. |

| Atom Economy | Developing one-pot, multicomponent reactions to build the substituted pyridine core. nih.govrasayanjournal.co.in | Minimizes waste by maximizing the efficiency of the synthetic process. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(Methylsulfinyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of sulfinyl-containing pyridine derivatives typically involves oxidation of thioether precursors (e.g., 3-(methylthio)pyridine) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. Reaction optimization includes controlling temperature (0–25°C), solvent choice (e.g., dichloromethane or methanol), and stoichiometry to avoid over-oxidation to sulfone byproducts. Purification via column chromatography or recrystallization is critical for isolating the sulfinyl product .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the sulfinyl group’s presence and position on the pyridine ring. Infrared (IR) spectroscopy can identify S=O stretching vibrations (~1030–1060 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Cross-referencing with databases like PubChem or NIST Chemistry WebBook validates spectral data .

Advanced Research Questions

Q. How does the electronic nature of the pyridine ring modulate the reactivity of the methylsulfinyl group in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing pyridine ring enhances the electrophilicity of the sulfinyl group, facilitating nucleophilic substitutions. Density Functional Theory (DFT) calculations can model charge distribution, predicting reactivity at the sulfinyl sulfur. Experimental validation involves kinetic studies using nucleophiles (e.g., Grignard reagents) under varying conditions. For example, steric hindrance from the pyridine’s 3-position may influence regioselectivity in Suzuki-Miyaura couplings .

Q. What experimental strategies can resolve discrepancies in reported biological activity data for sulfinyl-containing pyridines?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., pH, solvent). Systematic studies should:

- Standardize biological assays (e.g., enzyme inhibition using recombinant proteins).

- Compare logP values to assess membrane permeability differences.

- Use isothermal titration calorimetry (ITC) to quantify binding affinities.

- Cross-validate results with computational docking (e.g., AutoDock Vina) to identify binding modes .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies involve:

- Accelerated degradation tests under varying pH (2–12) and temperatures (4–40°C).

- Monitoring via HPLC for sulfoxide-to-sulfone conversion or pyridine ring hydrolysis.

- Kinetic modeling (Arrhenius plots) to predict shelf-life. Buffered solutions (pH 7.4) at 2–8°C in inert atmospheres are recommended for long-term storage .

Methodological Considerations

Q. Which computational approaches are validated for modeling the sulfinyl group’s conformational flexibility in this compound?

- Methodological Answer : Hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) accurately model sulfinyl torsional angles and sulfur oxidation states. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict solvation effects. X-ray crystallography (where feasible) provides benchmark data for computational validation, as seen in related sulfinylimidazopyridine structures .

Q. How can researchers mitigate synthetic challenges in scaling up this compound production?

- Methodological Answer : Scale-up requires:

- Switching from batch to flow chemistry for controlled oxidation.

- Optimizing catalyst recycling (e.g., immobilized oxidants).

- Implementing in-line IR or Raman spectroscopy for real-time reaction monitoring.

- Addressing safety protocols for exothermic reactions (e.g., temperature-jacketed reactors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.